Cas no 897481-75-3 (2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)

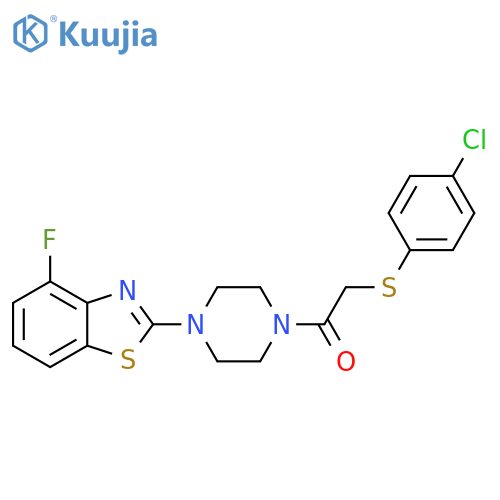

897481-75-3 structure

商品名:2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one

CAS番号:897481-75-3

MF:C19H17ClFN3OS2

メガワット:421.939183950424

CID:5481156

2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(4-chlorophenyl)sulfanyl-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

- 2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one

-

- インチ: 1S/C19H17ClFN3OS2/c20-13-4-6-14(7-5-13)26-12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)27-19/h1-7H,8-12H2

- InChIKey: YIRZFDFLNGSGSN-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CCN(C2=NC3=C(F)C=CC=C3S2)CC1)CSC1=CC=C(Cl)C=C1

2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2609-2053-75mg |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2609-2053-1mg |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2609-2053-30mg |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2609-2053-20mg |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2609-2053-5mg |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2609-2053-3mg |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2609-2053-40mg |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2609-2053-2μmol |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2609-2053-10mg |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2609-2053-4mg |

2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897481-75-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

897481-75-3 (2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量